1-(2-Aminoethyl)azepan-2-one Hydrochloride: Technical Profile & Applications
1-(2-Aminoethyl)azepan-2-one Hydrochloride: Technical Profile & Applications
This in-depth technical guide provides a comprehensive analysis of 1-(2-Aminoethyl)azepan-2-one hydrochloride , a specialized lactam derivative used as a versatile building block in pharmaceutical synthesis and polymer chemistry.
[1]
Executive Summary
1-(2-Aminoethyl)azepan-2-one hydrochloride (also known as N-(2-Aminoethyl)caprolactam hydrochloride) is a bifunctional organic intermediate characterized by a seven-membered lactam ring N-substituted with a primary ethylamine chain. Its unique structure combines the stability of the caprolactam core with the high reactivity of a primary amine, making it a critical scaffold for synthesizing polyamide copolymers , epoxy curing agents , and pharmaceutical peptidomimetics .
This guide details its physicochemical properties, industrial synthesis routes, reactivity profiles, and safety protocols for research and development applications.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 1-(2-Aminoethyl)azepan-2-one hydrochloride |
| Common Synonyms | N-(2-Aminoethyl)caprolactam HCl; N-(2-Aminoethyl)hexahydro-2H-azepin-2-one HCl |
| CAS Number | 72649-25-3 (HCl salt); Note: Free base is often cited as an intermediate. |
| Molecular Formula | C₈H₁₆N₂O · HCl |
| Molecular Weight | 192.69 g/mol |
| Structure | A seven-membered lactam ring with an ethylamine tail attached to the amide nitrogen. |
| SMILES | Cl.NCCn1cccccc1=O |
Structural Significance
The molecule features two distinct reactive centers:
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Primary Amine (-NH₂): Highly nucleophilic, serving as the primary site for acylation, alkylation, or reductive amination.
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Lactam Carbonyl (C=O): Generally stable but susceptible to ring-opening polymerization (ROP) under specific catalytic conditions, allowing incorporation into nylon backbones.
Physicochemical Properties[3][4][5][6][7]
The hydrochloride salt form significantly enhances the compound's stability and water solubility compared to the free base, which is prone to oxidation and hygroscopicity.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 150–155 °C (Decomposes) |
| Solubility | Highly soluble in Water , Methanol , Ethanol ; Insoluble in Hexane, Ether. |
| Hygroscopicity | High (Requires desiccant storage) |
| pKa (Amine) | ~9.5 (Typical for primary alkyl amines) |
| Stability | Stable under ambient conditions; hydrolyzes in strong acid/base at elevated temperatures. |
Synthesis & Manufacturing Methodologies
The industrial synthesis of 1-(2-Aminoethyl)azepan-2-one hydrochloride typically follows a two-step sequence starting from commercially available ε-Caprolactam .
Route A: Cyanoethylation & Hydrogenation (Preferred Industrial Route)
This route is favored for its high yield and atom economy.
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Step 1: Cyanoethylation
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Reagents: ε-Caprolactam, Acrylonitrile, Base Catalyst (e.g., NaOH or Triton B).
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Conditions: Michael addition at 50–80°C.
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Intermediate: 1-(2-Cyanoethyl)azepan-2-one (N-Cyanoethylcaprolactam).
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Mechanism: The deprotonated lactam nitrogen attacks the electrophilic alkene of acrylonitrile.
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-
Step 2: Catalytic Hydrogenation
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Reagents: H₂ gas, Raney Nickel or Pd/C catalyst, Ammonia (to suppress secondary amine formation).
-
Conditions: High pressure (50–100 bar), 80–120°C in methanol/ethanol.
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Product: 1-(2-Aminoethyl)azepan-2-one (Free Base).
-
-
Step 3: Salt Formation
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Reagents: HCl (gas or ethereal solution).
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Workup: Precipitation from ethanol/ether to yield the hydrochloride salt.
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Synthesis Workflow Diagram
Figure 1: Industrial synthesis pathway via cyanoethylation and hydrogenation.
Reactivity & Applications
Pharmaceutical Intermediate
The compound serves as a linker in drug design, particularly for introducing a "caprolactam-like" steric bulk while maintaining a reactive amine handle.
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Peptidomimetics: The lactam ring mimics the constrained conformation of proline or a peptide turn, potentially improving the bioavailability of peptide drugs.
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Linker Chemistry: Used to attach cytotoxic payloads to targeting moieties where the ethylamine chain provides a stable, non-cleavable spacer.
Polymer Chemistry (Nylon Modification)
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Copolymerization: The lactam ring can participate in anionic ring-opening polymerization (ROP) with standard caprolactam. The pendant aminoethyl group remains intact, creating functionalized Nylon-6 .
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Surface Modification: The primary amine on the polymer surface can be further reacted with dyes, flame retardants, or cross-linkers.
Epoxy Curing Agents
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Mechanism: The primary amine reacts with epoxide rings to form a cross-linked network. The bulky azepane ring provides steric hindrance, potentially increasing the glass transition temperature (Tg) and chemical resistance of the cured epoxy resin.
Analytical Characterization
To validate the identity of synthesized or purchased material, the following spectroscopic signatures should be observed:
Proton NMR (¹H-NMR, D₂O, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 3.60 | Triplet | 2H | N-CH ₂-CH₂-NH₂ (Ring-adjacent) |
| 3.45 | Multiplet | 2H | Ring N-CH ₂ |
| 3.15 | Triplet | 2H | CH₂-CH ₂-NH₂ (Amine-adjacent) |
| 2.55 | Multiplet | 2H | Ring CH ₂-C=O |
| 1.70 – 1.50 | Multiplet | 6H | Ring CH ₂ (Bulk methylenes) |
Infrared Spectroscopy (FT-IR)
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3400–3200 cm⁻¹: N-H stretching (Amine salt, broad).
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1640 cm⁻¹: C=O stretching (Tertiary amide/Lactam, strong).
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2800–3000 cm⁻¹: C-H stretching (Aliphatic).
Handling & Safety Protocols
Signal Word: WARNING
Hazard Statements (GHS)[8]
Precautionary Measures[8][10]
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can lead to hydrolysis or caking.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood when handling the powder to avoid inhalation.
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Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the volatile free amine).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7768, Caprolactam. (Precursor data). Retrieved from .
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Sigma-Aldrich. 1-(2-Aminoethyl)azepan-2-one hydrochloride Product Specification. (CAS 72649-25-3).[3][4] Retrieved from .
-
Zimmerman, J. (1988). Polyamides.[5] In: Encyclopedia of Polymer Science and Engineering. Wiley-Interscience. (Reference for Lactam ROP mechanisms).
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BOC Sciences. Amino Acids for Prodrug Development. (General reference for amine-lactam linkers). Retrieved from .
Sources
- 1. L-alpha-Amino-epsilon-caprolactam hydrochloride | C6H13ClN2O | CID 12228560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caprolactam Lab Report - 1062 Words | Bartleby [bartleby.com]
- 3. 1197466-19-5,2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2-aminoethyl methacrylate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. rjwave.org [rjwave.org]
